5-(3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
Description
Properties
IUPAC Name |
5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S2/c1-15-6-4-2-3-5-7(6)19-11(15)8-9(16)13-12(18)14-10(8)17/h2-5H,1H3,(H2,13,14,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUUCAGJQUTVTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=C3C(=O)NC(=S)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone. The diazinane ring is then introduced through a series of condensation reactions, often involving thiourea and other reagents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and optimized to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Scientific Research Applications
Research indicates that compounds with similar structural features to 5-(3-Methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-2-sulfanylidene-1,3-diazine-4,6-dione exhibit significant biological activities. These include:
- Antimicrobial Activity : Several studies suggest that benzothiazole derivatives possess antimicrobial properties against various pathogens. The compound's structure may contribute to its ability to inhibit microbial growth.
- Anticancer Potential : Compounds with similar moieties have shown promise in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Ring : This can be achieved through the cyclization of 2-aminothiophenol with appropriate aldehydes or ketones.
- Introduction of Functional Groups : The addition of the sulfanylidene group can be performed using thioketones or thioacids under specific reaction conditions.
- Final Coupling Reactions : These reactions often involve coupling agents to ensure high yields and purity.
Case Studies
-
Antibacterial Activity :
- A study investigated the antibacterial effects of benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives showed significant inhibition zones compared to control groups, suggesting potential for developing new antibacterial agents.
-
Anticancer Research :
- Another study focused on the cytotoxic effects of related compounds on human cancer cell lines. The findings revealed that these compounds could induce cell cycle arrest and apoptosis in various cancer types, indicating their potential as anticancer drugs.
Materials Science Applications
The unique structural characteristics of 5-(3-Methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-2-sulfanylidene-1,3-diazine-4,6-dione also make it a candidate for applications in materials science:
- Organic Photovoltaics : Research into organic solar cells has identified benzothiazole derivatives as promising materials due to their electronic properties and ability to form stable thin films.
- Fluorescent Materials : The compound's fluorescence properties can be harnessed for use in sensors and imaging applications.
Mechanism of Action
The mechanism by which 5-(3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved may include oxidative stress response, signal transduction, and metabolic regulation.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural and Physical Properties
Key Differences and Implications
Core Heterocycles: The target compound’s benzothiazole-diazinane dione core differs from the thiazolo-pyrimidine () and pyrimidoquinazoline () systems. The compound in features a dihydropyrimidine ring fused to a benzothiazole, whereas the target compound’s diazinane dione core may confer greater polarity due to the dione groups.
Substituent Effects: The methyl group on the benzothiazole in the target compound likely enhances lipophilicity compared to the ethyl-substituted analog in , which could affect membrane permeability in biological applications. The sulfanylidene group in the target compound contrasts with the cyano (CN) groups in derivatives, suggesting divergent reactivity (e.g., nucleophilic vs. electrophilic behavior).
Synthetic Accessibility :
- Yields for compounds (57–68%) indicate moderate synthetic efficiency, possibly due to steric hindrance or competing side reactions. The target compound’s synthesis may face similar challenges, depending on the reactivity of its sulfanylidene group.
The target compound’s stability remains speculative but may benefit from similar intermolecular interactions .
Biological Activity
The compound 5-(3-Methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-2-sulfanylidene-1,3-diazinan-4,6-dione is a member of the benzothiazole family and has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on cytotoxicity, enzyme inhibition, and antioxidant properties based on various studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 298.43 g/mol. The structure features a benzothiazole moiety linked to a diazine derivative, which may contribute to its biological activities.
Cytotoxicity
Cytotoxicity studies have demonstrated that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. For instance, in experiments involving various cancer cell lines (e.g., HeLa and U87), the compound showed an IC50 ranging from 93.7 µM to 322.8 µM, indicating significant cytotoxic effects against these cancerous cells while maintaining higher IC50 values for non-cancerous cells .
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HeLa | 93.7 | Selective for cancer cells |
| U87 | 322.8 | Higher IC50 indicates lower toxicity |
| EUFA30 | >300 | Normal cell line |
Enzyme Inhibition
One of the notable activities of this compound is its ability to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. In studies utilizing B16F10 melanoma cells, the compound demonstrated potent inhibition of both intracellular and extracellular tyrosinase activity. This property suggests potential applications in treating hyperpigmentation disorders .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In various assays, it exhibited significant antioxidant activity comparable to standard controls. This suggests that it may protect cells from oxidative stress, which is implicated in numerous diseases .
Case Studies
- In Vitro Studies : A study focused on the anti-melanogenic effects of benzothiazole derivatives revealed that compounds similar to 5-(3-Methyl-2,3-Dihydro-1,3-Benzothiazol-2-Ylidene)-2-Sulfanylidene-1,3-Diazinan-4,6-Dione effectively inhibited melanin production by targeting tyrosinase activity in B16F10 cells .
- Cytotoxicity Assessment : In another study assessing the cytotoxic effects against multiple cancer cell lines, this compound was part of a broader investigation into the efficacy of benzothiazole derivatives. The results indicated a promising profile for further development as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-(3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, refluxing thiouracil derivatives with aromatic aldehydes in acetic anhydride/acetic acid (10:20 mL) in the presence of sodium acetate (0.5 g) for 2 hours yields the target compound. Intermediates are characterized using IR (to confirm NH/CN groups), NMR (to assign proton environments and substituent positions), and mass spectrometry (to verify molecular weight) . Similar protocols for related thiazolidinones involve DMF/acetic acid solvent systems and recrystallization from DMF/ethanol .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., NH stretches at ~3,400 cm⁻¹, CN at ~2,200 cm⁻¹) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons, =CH groups) and carbon frameworks. For example, DMSO-d₆ solvent resolves deshielded protons in heterocyclic systems .
- Mass Spectrometry : Confirms molecular weight (e.g., m/z 386 for C₂₀H₁₀N₄O₃S) and fragmentation patterns .
Q. What factors influence reaction efficiency during synthesis?
- Methodological Answer : Key factors include:
- Solvent Systems : Polar aprotic solvents (e.g., acetic anhydride, DMF) enhance reactivity of electrophilic intermediates .
- Catalysts : Sodium acetate acts as a base to deprotonate intermediates, accelerating cyclization .
- Reaction Time : Optimal reflux duration (2–12 hours) balances yield and side-product formation .
Advanced Research Questions
Q. How can reaction mechanisms be elucidated for this compound’s formation?
- Methodological Answer : Mechanistic studies involve:
- Isolation of Intermediates : Trapping reactive species (e.g., enolates) using low-temperature quenching .
- Kinetic Studies : Monitoring reaction progress via HPLC or in-situ IR to identify rate-determining steps .
- Computational Modeling : DFT calculations predict transition states and regioselectivity in cyclization steps .
Q. What experimental design strategies optimize synthesis yield and purity?
- Methodological Answer : Use factorial design to screen variables (e.g., temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design (8 experiments) identifies interactions between sodium acetate concentration, reflux time, and solvent polarity. Response surface methodology (RSM) then refines optimal conditions .
Q. How should researchers address contradictory spectral data (e.g., ambiguous NMR peaks)?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
- Isotopic Labeling : Introduces deuterium or ¹³C labels to track specific protons/carbons .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation .
Q. How can computational tools predict physicochemical or pharmacological properties?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulates solubility and stability in biological matrices using tools like COMSOL .
- Docking Studies : Predicts binding affinity to target proteins (e.g., antimicrobial enzymes) using AutoDock Vina .
- QSAR Models : Relates structural descriptors (e.g., logP, polar surface area) to bioactivity .
Q. What methodologies evaluate this compound’s potential as an antimicrobial agent?
- Methodological Answer :
- In Vitro Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .
- Synergy Studies : Check potentiation with commercial antibiotics (e.g., ampicillin) using checkerboard assays .
- Resistance Profiling : Serial passaging under sub-MIC conditions to assess resistance development .
Q. How are scale-up challenges addressed in transitioning from lab-scale to pilot-scale synthesis?
- Methodological Answer :
- Process Simulation : COMSOL models heat/mass transfer in reactors to avoid hotspots or incomplete mixing .
- Green Chemistry Metrics : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Continuous Flow Systems : Improve reproducibility and safety by automating reagent delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
